molecular formula C21H26N4 B2520889 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900272-80-2

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2520889
CAS No.: 900272-80-2
M. Wt: 334.467
InChI Key: GGEMJORGFHBZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound . It is used in the commercial production of certain formulations . More detailed information about this compound, including its characteristics, safety, usage, and more can be found in various resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, can be found in various resources .

Scientific Research Applications

Ligand Optimization and Pharmacological Activities

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including compounds related to 5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was synthesized to optimize potency as ligands for the histamine H4 receptor (H4R). Modifications to the core pyrimidine moiety and various positions led to enhanced in vitro potency and in vivo anti-inflammatory and antinociceptive activities, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Antitumor and Antimicrobial Activities

  • Enaminones as Building Blocks : Novel N-arylpyrazole-containing enaminones were synthesized and further reacted to produce substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocyclic compounds. These compounds, including those structurally related to this compound, exhibited significant antitumor and antimicrobial activities, comparable to standard drugs like 5-fluorouracil (Riyadh, 2011).

Structural and Biological Activity Studies

  • Crystal Structure and Anticancer Activity : The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined, revealing a triclinic system. This compound exhibited moderate anticancer activity, suggesting the potential for derivatives of this compound in cancer treatment (Lu Jiu-fu et al., 2015).

Synthetic Methodologies and Chemical Properties

  • Oxidative Radical Cyclization : The use of Di-tert-butyl peroxide in the oxidative radical cyclization of 3(5)-aminoazoles and aromatic aldehydes enabled the synthesis of 7-methylazolo[1,5-a]pyrimidines, demonstrating a novel synthetic pathway that could be applied to the synthesis of this compound derivatives (Qinghe Gao et al., 2022).

Hydrogen-Bonded Structures

  • Hydrogen-Bonded Chains and Frameworks : A study on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine highlighted its ability to form hydrogen-bonded chains and framework structures, which could be relevant for understanding the molecular interactions and stability of compounds like this compound (Portilla et al., 2006).

Properties

IUPAC Name

5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-21(2,3)18-13-19(23-16-11-7-8-12-16)25-20(24-18)17(14-22-25)15-9-5-4-6-10-15/h4-6,9-10,13-14,16,23H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMJORGFHBZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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